molecular formula C8H10BrClFN B15235076 (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine

(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine

Cat. No.: B15235076
M. Wt: 254.53 g/mol
InChI Key: GBUWAJMKVUUDDG-JEDNCBNOSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.

    Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with an appropriate amine precursor to introduce the ethan-1-amine group. This step often involves the use of reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by amine introduction using automated reactors and continuous flow systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    (S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    (S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (S)-1-(2-Bromo-6-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness: (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.

Properties

Molecular Formula

C8H10BrClFN

Molecular Weight

254.53 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1

InChI Key

GBUWAJMKVUUDDG-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

CC(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

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